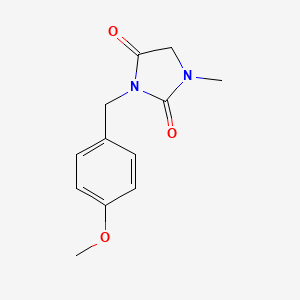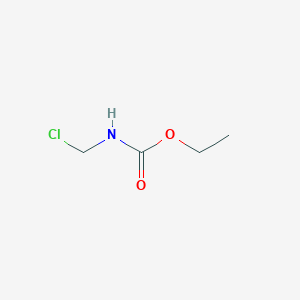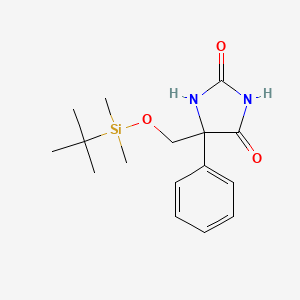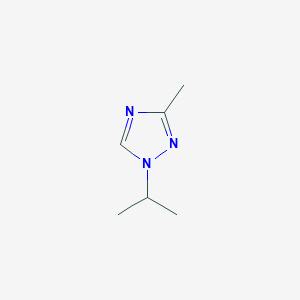
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione
概要
説明
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione (MBMID) is a heterocyclic compound that has been studied for its potential applications in the pharmaceutical and biomedical industries. MBMID has been found to possess a wide range of biological activities, including anti-oxidant, anti-inflammatory, anti-bacterial, and anti-viral properties. Moreover, its ability to interact with a variety of enzymes and receptors makes it a promising candidate for drug discovery.
科学的研究の応用
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione has been studied for its potential applications in the pharmaceutical and biomedical industries. It has been found to possess a wide range of biological activities, including anti-oxidant, anti-inflammatory, anti-bacterial, and anti-viral properties. Moreover, its ability to interact with a variety of enzymes and receptors makes it a promising candidate for drug discovery. 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione has been shown to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs. It has also been used in the development of new drugs for the treatment of diabetes, obesity, and other metabolic diseases.
作用機序
The exact mechanism of action of 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione is not fully understood. However, it is believed to act by modulating the activity of various enzymes and receptors. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate peroxisome proliferator-activated receptor gamma (PPARγ), a receptor involved in the regulation of glucose and lipid metabolism. Furthermore, 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione has been shown to modulate the activity of other enzymes and receptors, such as histone deacetylases (HDACs) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione has been found to possess a wide range of biological activities, including anti-oxidant, anti-inflammatory, anti-bacterial, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and to reduce the toxicity of certain drugs. It has also been used in the development of new drugs for the treatment of diabetes, obesity, and other metabolic diseases. Moreover, it has been shown to reduce the production of reactive oxygen species (ROS) and to protect cells from oxidative damage.
実験室実験の利点と制限
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Furthermore, it is stable and can be stored for long periods of time without significant degradation. However, 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione is relatively expensive and its synthesis requires the use of hazardous chemicals.
将来の方向性
There are several potential future directions for the research and development of 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione. These include the development of new drug delivery systems and formulations, the exploration of its potential applications in the treatment of neurological disorders, and the investigation of its effects on other biochemical pathways. Additionally, further studies are needed to better understand the mechanism of action of 3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione and to identify new therapeutic targets.
特性
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-13-8-11(15)14(12(13)16)7-9-3-5-10(17-2)6-4-9/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVXZSJADRCKGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzyl)-1-methylimidazolidine-2,4-dione | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-4-methyl-pentanoic acid](/img/structure/B3101707.png)
![2-[(tert-butoxycarbonyl)amino]-3-({2-[2-({1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl}oxy)ethoxy]ethyl}sulfanyl)propanoic acid](/img/structure/B3101714.png)

![Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester](/img/structure/B3101730.png)



![Ethyl 4-chloropyrrolo[1,2-B]pyridazine-3-carboxylate](/img/structure/B3101762.png)

![1,7-Diazaspiro[4.4]nonan-2-one](/img/structure/B3101771.png)
![4,8-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole](/img/structure/B3101777.png)


![(3aR,5r,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B3101810.png)